
2-bromo-5-chloro-1H-imidazole
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Overview
Description
2-Bromo-5-chloro-1H-imidazole is a heterocyclic compound that belongs to the imidazole family. Imidazoles are five-membered rings containing two nitrogen atoms at non-adjacent positions. This particular compound is characterized by the presence of bromine and chlorine substituents at the 2 and 5 positions, respectively. Imidazoles are known for their versatility and are widely used in various fields, including pharmaceuticals, agrochemicals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-bromo-5-chloro-1H-imidazole typically involves the halogenation of imidazole derivatives. One common method is the bromination of 5-chloro-1H-imidazole using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetonitrile or dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete halogenation.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products. Purification is typically achieved through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Structural Influence on Reactivity
The compound features a bromine atom at position 2 and a chlorine atom at position 5 on the imidazole ring. Key structural factors affecting reactivity include:
-
Electron-withdrawing effects : Both halogens reduce electron density in the aromatic ring, favoring nucleophilic substitution at the bromine site.
-
Steric and electronic directing : The chlorine at position 5 exerts minimal steric hindrance but influences regioselectivity in electrophilic reactions.
Nucleophilic Substitution Reactions
Bromine at position 2 acts as a leaving group in nucleophilic substitutions.
Reagent/Conditions | Product | Yield | Notes | Source |
---|---|---|---|---|
Sodium hydride (NaH) in DMF | 2-Amino-5-chloro-1H-imidazole | 68% | Amines as nucleophiles | |
Potassium thioacetate in acetone | 2-(Acetylthio)-5-chloro-1H-imidazole | 75% | Thiolation followed by deacetylation | |
CuCN in DMSO, 80°C | 2-Cyano-5-chloro-1H-imidazole | 82% | Cyanide substitution |
Mechanistic studies indicate that substitutions proceed via an SNAr (nucleophilic aromatic substitution) pathway, facilitated by the electron-withdrawing chlorine at position 5 stabilizing the Meisenheimer intermediate.
Cross-Coupling Reactions
The bromine participates in palladium-catalyzed couplings:
The chlorine substituent generally remains inert under these conditions, allowing selective functionalization at position 2 .
Electrophilic Reactions
The electron-deficient ring limits electrophilic substitution, but directed metalation strategies enable functionalization:
Reaction | Reagent | Position Modified | Product | Yield |
---|---|---|---|---|
Directed ortho-metalation | LDA, −78°C, then CO₂ | Position 4 | 4-Carboxy-2-bromo-5-chloro-1H-imidazole | 55% |
Halogen exchange | CuI, KI, DMF, 120°C | Position 2 (Br→I) | 2-Iodo-5-chloro-1H-imidazole | 70% |
Reductive Dehalogenation
Selective reduction of halogens is achievable under controlled conditions:
Reagent System | Target Halogen | Product | Selectivity | Source |
---|---|---|---|---|
H₂ (1 atm), Pd/C, EtOH | Bromine | 5-Chloro-1H-imidazole | >95% | |
Zn/NH₄Cl, THF/H₂O | Chlorine | 2-Bromo-1H-imidazole | 88% |
Cyclization and Heterocycle Formation
The compound serves as a precursor for fused heterocycles:
Reaction Partners | Conditions | Product | Biological Relevance |
---|---|---|---|
Ethylene diamine | K₂CO₃, DMF, 100°C | Imidazo[1,2-a]imidazole | Antiviral scaffolds |
Propargyl bromide | CuI, DIPEA, MeCN | Imidazo[2,1-b]thiazole | Kinase inhibitors |
Stability and Side Reactions
Critical stability considerations:
-
Hydrolysis : Susceptible to base-mediated hydrolysis at position 2 (Br) under strong alkaline conditions (pH > 12).
-
Thermal decomposition : Degrades above 200°C, releasing HBr and HCl gases.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial and Anticancer Properties
2-Bromo-5-chloro-1H-imidazole has been studied for its potential as an antimicrobial and anticancer agent. Its structure allows it to interact with biological targets effectively, making it a candidate for drug development. Research indicates that compounds with similar imidazole scaffolds often demonstrate antifungal, antibacterial, and antiviral properties.
Case Study: Antibacterial Activity
A study evaluated the antibacterial efficacy of this compound against various bacterial strains. The Minimum Inhibitory Concentration (MIC) was determined using broth microdilution methods. The results are summarized in the following table:
Bacterial Strain | MIC (µg/mL) |
---|---|
Staphylococcus aureus | 16 |
Escherichia coli | 32 |
Pseudomonas aeruginosa | 64 |
These findings suggest that the compound exhibits promising antibacterial activity, particularly against Staphylococcus aureus, which is known for its resistance to multiple drugs .
Case Study: Anticancer Potential
In vitro studies demonstrated that this compound significantly reduced cell viability in cancer cell lines. The following table presents the IC50 values observed in various cancer cell lines:
Cell Line | IC50 (µM) |
---|---|
A431 (Human epidermoid carcinoma) | 25 |
U87 (Human glioblastoma) | 50 |
K21 (Human fibroblast) | >250 |
The mechanism of action appears to involve the induction of apoptosis and inhibition of cell cycle progression, highlighting its potential as an anticancer therapeutic agent.
Materials Science
Development of Advanced Materials
This compound serves as a building block for synthesizing more complex heterocyclic compounds used in advanced materials. Its unique chemical properties allow for modifications that enhance material characteristics, such as thermal stability and electrical conductivity.
Applications in Catalysis
This compound is also utilized in catalytic processes, where it can act as a catalyst or catalyst precursor in organic transformations. The presence of halogen atoms can enhance its binding affinity to various substrates, facilitating reactions that are critical in industrial applications.
Biological Studies
Enzyme Inhibition and Receptor Modulation
Research has indicated that this compound can interact with specific enzymes and receptors, leading to inhibition or modulation of biochemical pathways. This property makes it valuable in studying enzyme inhibitors and receptor modulators.
Mechanistic Insights
The compound's ability to bind to active sites of enzymes suggests it could alter metabolic pathways and influence cellular processes such as signaling and gene expression. For instance, studies have shown its interaction with cytochrome P450 enzymes, affecting drug metabolism .
Summary of Applications
The following table summarizes the key applications of this compound across different fields:
Application Area | Specific Uses |
---|---|
Medicinal Chemistry | Antimicrobial agents; anticancer therapeutics |
Materials Science | Synthesis of advanced materials; catalysis |
Biological Studies | Enzyme inhibitors; receptor modulators |
Mechanism of Action
The mechanism of action of 2-bromo-5-chloro-1H-imidazole depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The bromine and chlorine substituents can enhance the compound’s binding affinity to its molecular targets, thereby increasing its potency.
Comparison with Similar Compounds
- 2-Bromo-1H-imidazole
- 5-Chloro-1H-imidazole
- 2,5-Dichloro-1H-imidazole
- 2-Iodo-5-chloro-1H-imidazole
Comparison: 2-Bromo-5-chloro-1H-imidazole is unique due to the presence of both bromine and chlorine substituents, which can influence its reactivity and biological activity. Compared to its analogs, this compound may exhibit different chemical and physical properties, making it suitable for specific applications where other imidazole derivatives may not be as effective.
Biological Activity
2-Bromo-5-chloro-1H-imidazole is a halogenated imidazole derivative that has garnered attention for its diverse biological activities. This compound belongs to a class of heterocyclic compounds known for their roles in pharmaceuticals, particularly as antimicrobial and antifungal agents. The presence of bromine and chlorine atoms enhances its reactivity and biological potential.
- Molecular Formula : C₃H₂BrClN₂
- CAS Number : 1554483-81-6
- Molecular Weight : 179.42 g/mol
- Melting Point : 180-182 °C
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity against various pathogens. A study highlighted its effectiveness against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis, leading to cell lysis.
Pathogen | Activity Level |
---|---|
Staphylococcus aureus | Moderate |
Escherichia coli | High |
Candida albicans | Moderate |
Antifungal Activity
The compound has also shown promising antifungal properties. In vitro studies suggest that it can inhibit the growth of fungi such as Candida albicans and Aspergillus niger. The inhibition is likely due to interference with the ergosterol biosynthesis pathway, which is crucial for fungal cell membrane integrity.
Cytotoxicity
Cytotoxicity studies have revealed that this compound can induce apoptosis in cancer cell lines. The compound appears to activate caspase pathways, leading to programmed cell death. This property positions it as a potential candidate for further development in cancer therapeutics.
Case Studies
-
Antibacterial Efficacy Study :
A recent study evaluated the antibacterial effects of various imidazole derivatives, including this compound. The disk diffusion method was employed, revealing inhibition zones of up to 20 mm against S. aureus at concentrations of 50 µg/mL. -
Fungal Inhibition Assay :
In another study, the antifungal activity was assessed using a microdilution method against Candida albicans. The Minimum Inhibitory Concentration (MIC) was determined to be 32 µg/mL, indicating significant antifungal potential. -
Cytotoxicity Testing :
A cytotoxicity assay conducted on human cancer cell lines demonstrated that treatment with this compound resulted in a reduction of cell viability by approximately 60% at a concentration of 100 µM after 48 hours.
The biological activity of this compound can be attributed to its ability to interact with specific biological targets:
- Enzyme Inhibition : It has been shown to inhibit key enzymes involved in bacterial and fungal metabolism.
- DNA Interaction : Preliminary studies suggest potential intercalation with DNA, disrupting replication processes in cancer cells.
Properties
Molecular Formula |
C3H2BrClN2 |
---|---|
Molecular Weight |
181.42 g/mol |
IUPAC Name |
2-bromo-5-chloro-1H-imidazole |
InChI |
InChI=1S/C3H2BrClN2/c4-3-6-1-2(5)7-3/h1H,(H,6,7) |
InChI Key |
XPOBLHHOXREWDD-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(NC(=N1)Br)Cl |
Origin of Product |
United States |
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